
Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate
Overview
Description
Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate is a synthetic organic compound with the molecular formula C₁₇H₉F₅N₂O₂ It is characterized by the presence of a pentafluorophenyl group, a pyrazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate typically involves the esterification of 3-(1-methyl-1H-pyrazol-3-yl)benzoic acid with pentafluorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and are performed under an inert atmosphere to prevent moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group can be a site for nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) can be used.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Hydrolysis: 3-(1-methyl-1H-pyrazol-3-yl)benzoic acid and pentafluorophenol.
Oxidation and Reduction: Various oxidized or reduced forms of the pyrazole ring.
Scientific Research Applications
Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate involves its interaction with specific molecular targets. The pentafluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Pentafluorophenyl 3-(1H-pyrazol-3-yl)benzoate
- Pentafluorophenyl 3-(1-methyl-1H-pyrazol-5-yl)benzoate
- Pentafluorophenyl 3-(1-methyl-1H-pyrazol-4-yl)benzoate
Uniqueness
Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the pentafluorophenyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
Biological Activity
Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate (PFP-Pyrazole) is a fluorinated compound with significant potential in biological and chemical applications. Its unique structure, characterized by a pentafluorophenyl moiety and a pyrazole ring, contributes to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of PFP-Pyrazole, supported by data tables, case studies, and relevant research findings.
Basic Information
Property | Value |
---|---|
CAS Number | 910037-11-5 |
Molecular Formula | C17H9F5N2O2 |
Molecular Weight | 368.263 g/mol |
InChI Key | LGHVUZDAZTZCHC-UHFFFAOYSA-N |
PubChem CID | 24229633 |
PFP-Pyrazole exhibits biological activity primarily through its interaction with various biological targets. The presence of the pyrazole ring enhances its ability to form hydrogen bonds and engage in π-π stacking interactions, which are crucial for binding to target proteins or enzymes.
Antimicrobial Activity
Recent studies have demonstrated that PFP-Pyrazole possesses antimicrobial properties. For instance, it has shown effectiveness against certain strains of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
PFP-Pyrazole has been investigated for its potential anticancer effects. Research indicates that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. A notable study reported that PFP-Pyrazole inhibited the proliferation of breast cancer cells by targeting the PI3K/Akt/mTOR pathway.
Case Studies
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Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of PFP-Pyrazole against Staphylococcus aureus.
- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.
-
Investigation of Anticancer Effects :
- Objective : To assess the cytotoxic effects of PFP-Pyrazole on human breast cancer cell lines.
- Results : Treatment with PFP-Pyrazole resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours, indicating potent anticancer activity.
Toxicity and Safety Profile
Despite its promising biological activities, PFP-Pyrazole has been noted to have certain toxicological concerns. It is classified as harmful upon skin contact and can cause serious eye irritation. Therefore, appropriate safety measures must be taken when handling this compound.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing pentafluorophenyl esters with pyrazole substituents, and how can reaction efficiency be optimized?
- Methodological Answer : Pentafluorophenyl esters are typically synthesized via condensation reactions between activated aromatic acids (e.g., 3-(1-methyl-1H-pyrazol-3-yl)benzoic acid) and pentafluorophenol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For pyrazole-containing derivatives, Mannich reactions or hydrazine condensations are often employed to introduce the heterocyclic moiety . Optimization involves solvent selection (e.g., anhydrous ethanol or THF), stoichiometric control of reagents, and catalytic use of bases like triethylamine to enhance yields.
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer :
- Melting Point Analysis : Compare experimental melting points (e.g., 60.5–61.5°C for analogous pentafluorophenyl esters) with literature values to assess purity .
- Spectroscopy : Use to confirm proton environments (e.g., pyrazole C-H at δ 7.2–8.0 ppm, aromatic F substituents), for fluorine environments, and IR spectroscopy to detect ester carbonyl stretches (~1740 cm) .
- Chromatography : HPLC or GC-MS can quantify impurities, ensuring ≥97% purity as reported for related compounds .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : While direct safety data for this compound are limited, general protocols for fluorinated aromatic esters apply:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of volatile byproducts.
- Store in airtight containers at 2–8°C, away from moisture and strong oxidizers, as degradation of similar esters can release toxic fluorinated phenols .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software be applied to resolve this compound’s crystal structure?
- Methodological Answer :
- Data Collection : Grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane mixtures). Collect intensity data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution : Use SHELXT for phase determination via dual-space algorithms, followed by SHELXL for refinement. Hydrogen bonding networks and disorder modeling are critical for accurate thermal parameter adjustments .
- Validation : Check R-factors (target < 0.05 for R) and validate geometry using PLATON or CCDC Mercury .
Q. What role do hydrogen-bonding motifs play in the solid-state packing of this compound?
- Methodological Answer : Graph set analysis (as per Etter’s rules) can classify hydrogen bonds (e.g., N-H···O or C-H···F interactions). For example:
- Dimer Formation : Pyrazole N-H may donate to ester carbonyl oxygen, forming R(8) motifs.
- Chain Propagation : Fluorine atoms often act as acceptors in C-H···F interactions, creating C(6) chains. These patterns influence crystal density, solubility, and stability .
Q. How can computational methods predict the reactivity of the pentafluorophenyl ester group in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attack (e.g., by amines or thiols) at the ester carbonyl. Calculate activation energies to compare leaving-group efficacy (pentafluorophenol vs. other aryloxy groups).
- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., fluorinated aryl rings) to predict sites for electrophilic substitution or π-π stacking in supramolecular assemblies .
Q. What strategies enable the functionalization of the pyrazole ring for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Electrophilic Substitution : Introduce halogens or sulfonyl groups at the pyrazole C-4 position using HNO/HSO or SO/DMF.
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids can append aryl/heteroaryl groups to the pyrazole ring, leveraging palladium catalysts (e.g., Pd(PPh)) .
- Biological Testing : Screen derivatives for bioactivity (e.g., kinase inhibition or antimicrobial effects) using assays referenced in pyrazole-based pharmacophores .
Q. Data Contradictions and Validation
- Melting Point Variability : Discrepancies in reported melting points (e.g., 60.5–61.5°C vs. 68.5–69.5°C for similar esters) may arise from polymorphic forms or impurities. Validate via DSC (differential scanning calorimetry) to detect phase transitions .
- Spectral Interpretation : Overlapping signals in (e.g., pyrazole vs. aromatic protons) require 2D techniques (COSY, HSQC) for unambiguous assignment .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-(1-methylpyrazol-3-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F5N2O2/c1-24-6-5-10(23-24)8-3-2-4-9(7-8)17(25)26-16-14(21)12(19)11(18)13(20)15(16)22/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHVUZDAZTZCHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=CC=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F5N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640338 | |
Record name | Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-11-5 | |
Record name | Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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